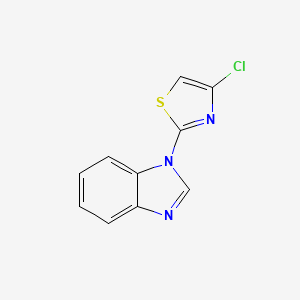
1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. Thiazoles are aromatic sulfur-nitrogen compounds that are important in biochemistry, as they form part of vitamin B1. The compound you mentioned has these two components, which could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure would be characterized by the presence of the benzodiazole and thiazole rings, with a chlorine substituent on the thiazole ring. The exact spatial arrangement would depend on the specific synthesis conditions and the presence of any other substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of the benzodiazole and thiazole rings, as well as the chlorine substituent .Scientific Research Applications
Antimicrobial and Toxicity Studies
Some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives were synthesized, involving a process where 4-methyl-2-(chloroacetylamino)thiazole derivatives reacted with benzazol-2-thiole, including the use of 1-(4-chloro-1,3-thiazol-2-yl)-1H-1,3-benzodiazole variants. These compounds were tested for their antimicrobial activity and toxicity, indicating potential applications in developing new antimicrobial agents (Turan-Zitouni et al., 2004).
Anticancer Potential
The chemical compound 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine and its derivatives were synthesized and showed promising anticancer activity against various cancerous cell lines. The study signifies the potential of such compounds, including variations of this compound, in cancer treatment (Nofal et al., 2014).
Solvent Polarizability Effects
Research on 1,3,4-thiadiazole-derived compounds, related to this compound, explored the effects of solvent polarizability on their keto/enol equilibrium. This study offers insights into how solvent environment affects the behavior of such bioactive molecules, potentially impacting their stability and activity in biological contexts (Matwijczuk et al., 2017).
Corrosion Inhibition
Thiazole derivatives, including those structurally related to this compound, have been studied for their effectiveness as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. This research suggests their potential utility in protecting industrial materials against corrosion, a significant concern in the oil and gas industry (Yadav, Sharma, & Kumar, 2015).
Antifungal Activities
The synthesis of pyrazoline derivatives from 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazolines, through the reaction of 1-(chloroacetyl)-3,5-diaryl-pyrazolines with benzothiazole derivatives, showed significant antifungal activity. This indicates the potential of these compounds, including this compound derivatives, in developing new antifungal treatments (Ozdemir et al., 2010).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety are known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The mode of action typically involves interaction with the target protein or enzyme, leading to modulation of its activity.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
The broad range of biological activities associated with imidazole derivatives suggests that they can have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Future Directions
properties
IUPAC Name |
2-(benzimidazol-1-yl)-4-chloro-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3S/c11-9-5-15-10(13-9)14-6-12-7-3-1-2-4-8(7)14/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKMLTSSLDGMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2934446.png)


![4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2934449.png)
![3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2934454.png)

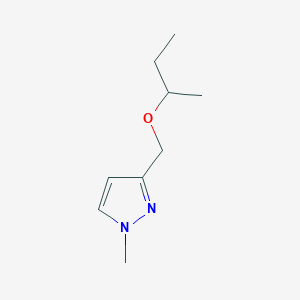
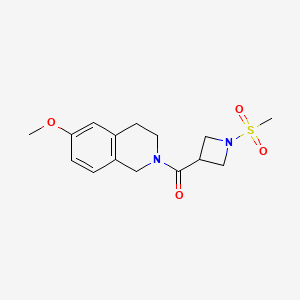
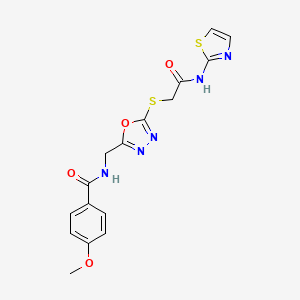
![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934461.png)
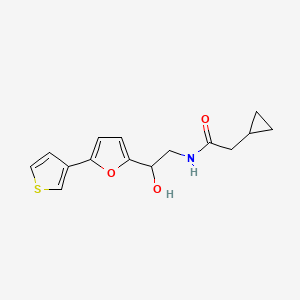
![N-(3-chloro-4-fluorophenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2934466.png)
![methyl N-[(4-bromophenyl)[(methoxycarbonyl)amino]methyl]carbamate](/img/structure/B2934467.png)